Boc-pro-dphe-gly-nhet
Description
Structure
2D Structure
Properties
CAS No. |
125768-11-8 |
|---|---|
Molecular Formula |
C23H32N4O5 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(Z)-3-[[2-(ethylamino)-2-oxoethyl]amino]-3-oxo-1-phenylprop-1-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H32N4O5/c1-5-24-19(28)15-25-20(29)17(14-16-10-7-6-8-11-16)26-21(30)18-12-9-13-27(18)22(31)32-23(2,3)4/h6-8,10-11,14,18H,5,9,12-13,15H2,1-4H3,(H,24,28)(H,25,29)(H,26,30)/b17-14-/t18-/m0/s1 |
InChI Key |
YVPSQTILRMLJPC-DNKLCNGGSA-N |
SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
Isomeric SMILES |
CCNC(=O)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C |
Canonical SMILES |
CCNC(=O)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OC(C)(C)C |
sequence |
PXG |
Synonyms |
Boc-Pro-dPhe-Gly-NHEt tert-butyloxycarbonyl-prolyl-dehydrophenylalanyl-glycyl-ethylamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Boc Pro Δphe Gly Nhet
Strategic Approaches to Boc-Pro-ΔPhe-Gly-NHEt Synthesis
The construction of the Boc-Pro-ΔPhe-Gly-NHEt peptide backbone can be achieved through several strategic approaches, each with its own set of advantages and limitations. The choice of strategy often depends on the desired scale of synthesis, purity requirements, and the specific reactivity of the constituent amino acid residues, particularly the unsaturated ΔPhe.
Solution-Phase Peptide Synthesis Techniques and Their Application
Solution-phase peptide synthesis (SPPS) remains a robust and versatile method for the preparation of peptides, especially for complex sequences or when large quantities are required. This classical approach involves the stepwise coupling of protected amino acid derivatives in a suitable solvent, with purification of the intermediate peptide at each step.
A common strategy for the synthesis of peptides containing the Pro-ΔPhe linkage, as seen in analogs like Boc-L-Pro-ΔZPhe-Gly-NH2, involves the coupling of a Boc-protected proline residue to the N-terminus of a pre-synthesized ΔPhe-containing dipeptide. For instance, the synthesis of Boc-L-Pro-ΔZPhe-Phe-NH2 has been reported, which contains a similar structural motif. nih.gov In a typical solution-phase approach, the synthesis would commence from the C-terminus. Glycinamide or N-ethyl-glycinamide would be coupled with a protected ΔPhe derivative. The resulting dipeptide would then be deprotected at the N-terminus and subsequently coupled with Boc-Proline.
Key Coupling Reagents in Solution-Phase Synthesis:
| Reagent | Description |
| DCC (Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for activating the carboxyl group. |
| HOBt (Hydroxybenzotriazole) | Often used in conjunction with DCC to suppress racemization and improve coupling efficiency. |
| T3P® (Cyclic propylphosphonic anhydride) | A biomimetic coupling reagent that promotes rapid and efficient amidation with water-soluble by-products. mdpi.com |
| Active Esters (e.g., OSu) | Pre-activated amino acid derivatives, such as hydroxysuccinimide esters, that react readily with the amino group of the growing peptide chain. bachem.com |
The purification of intermediates in solution-phase synthesis is typically achieved through techniques such as crystallization or chromatography, which, while labor-intensive, allows for a high degree of quality control at each step of the synthesis. semanticscholar.org
Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-Strategy
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers a more streamlined and automatable alternative to solution-phase methods. sunresinlifesciences.compeptide.com In this approach, the growing peptide chain is anchored to an insoluble polymer resin, which facilitates the removal of excess reagents and by-products by simple filtration and washing. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and effective approach within SPPS. seplite.com
In a hypothetical SPPS synthesis of Boc-Pro-ΔPhe-Gly-NHEt, the C-terminal N-ethyl-glycinamide would first be attached to a suitable resin, such as a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin, which are designed for the synthesis of peptide amides. chempep.com The synthesis would then proceed with the following repetitive cycle:
Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA), to liberate the free N-terminal amine. peptide.com
Coupling: The next Boc-protected amino acid (e.g., Boc-ΔPhe) is activated and coupled to the free amine.
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
This cycle is repeated for the subsequent coupling of Boc-Proline. The introduction of the ΔPhe residue in SPPS requires careful consideration of its stability to the repeated acid treatments for Boc deprotection. The final cleavage of the peptide from the resin and the removal of any side-chain protecting groups are typically accomplished with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comseplite.com
Fragment Condensation via Acyl Azide (B81097) Methods
For the synthesis of longer or more complex peptides, a convergent strategy involving the coupling of pre-synthesized peptide fragments can be more efficient than a linear stepwise approach. The acyl azide method is a classical and highly regarded technique for fragment condensation, primarily due to its low risk of racemization. rsc.orgresearchgate.net
In the context of Boc-Pro-ΔPhe-Gly-NHEt synthesis, one could envision the preparation of two fragments: Boc-Pro-OH and H-ΔPhe-Gly-NHEt. The C-terminal carboxyl group of the Boc-Proline fragment would be converted to an acyl azide. This is typically achieved by first forming the corresponding hydrazide, which is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic conditions) at low temperatures to generate the acyl azide. The acyl azide is then reacted in situ with the N-terminally deprotected H-ΔPhe-Gly-NHEt fragment to form the final tripeptide.
This method is particularly advantageous as it minimizes the risk of epimerization at the activated carboxyl group, a common side reaction with other activation methods. rsc.org However, acyl azides are potentially unstable and require careful handling. researchgate.net
Protecting Group Chemistry: Focus on the Boc Group
The success of peptide synthesis, regardless of the chosen strategy, is critically dependent on the use of protecting groups to mask reactive functionalities and direct the formation of the desired peptide bonds. The tert-Butoxycarbonyl (Boc) group is one of the most widely used Nα-amino protecting groups, particularly in the Boc/Bzl SPPS strategy. bachem.comsunresinlifesciences.com
Role of the tert-Butoxycarbonyl (Boc) Group in Peptide Synthesis
The primary role of the Boc group is to temporarily protect the α-amino group of an amino acid during the coupling reaction, thereby preventing self-polymerization and ensuring that the peptide chain is extended in the correct sequence. youtube.com The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or a similar reagent.
Key Characteristics of the Boc Protecting Group:
| Property | Description |
| Acid Labile | The Boc group is readily cleaved under moderately acidic conditions, which forms the basis of its use as a temporary protecting group in the Boc/Bzl strategy. peptide.com |
| Base and Nucleophile Stability | It is stable to the basic conditions often used for neutralization steps and to many nucleophilic reagents. |
| Orthogonality | In the context of SPPS, the Boc group is orthogonal to the benzyl-based side-chain protecting groups and the peptide-resin linkage, which are cleaved under much stronger acidic conditions (e.g., HF). seplite.compeptide.com |
The use of Boc protection is particularly well-suited for the synthesis of a wide range of peptide sequences and is compatible with most amino acids. sunresinlifesciences.com
Selective Deprotection Strategies for Boc-Protected Peptides
The selective removal of the Boc group is a crucial step in the iterative cycle of peptide synthesis. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA). peptide.com
Common Boc Deprotection Conditions:
| Reagent(s) | Conditions | Application |
| 25-50% TFA in DCM | Room temperature, 15-30 minutes | Standard conditions for Boc deprotection in SPPS. chempep.com |
| Neat TFA | Room temperature, shorter reaction times | Can also be used, but may be harsher on sensitive residues. chempep.com |
| HCl in an organic solvent (e.g., dioxane) | Room temperature | An alternative to TFA, sometimes used in solution-phase synthesis. youtube.com |
During the acid-mediated deprotection of the Boc group, a tert-butyl cation is generated. This carbocation can potentially alkylate sensitive amino acid residues such as tryptophan, methionine, and cysteine. To prevent these side reactions, "scavengers" like dithiothreitol (B142953) (DTT) or thioanisole (B89551) are often added to the deprotection solution to trap the reactive carbocations. peptide.com The careful control of deprotection conditions is essential to ensure the integrity of the growing peptide chain and to achieve a high yield of the desired product.
Incorporation of Unnatural Amino Acids: Dehydrophenylalanine (ΔPhe)
Dehydrophenylalanine (ΔPhe) is an α,β-unsaturated amino acid that introduces conformational constraints into a peptide backbone. nih.gov Its presence can stabilize specific secondary structures, such as β-turns, and increase resistance to proteolytic degradation. 155.52.206 The synthesis of peptides containing ΔPhe is a non-trivial task that requires specific chemical methods to construct the α,β-double bond. researchgate.net
Several methods have been developed for the incorporation of α,β-dehydroamino acids into peptide chains. These routes often involve either the dehydration of β-hydroxy amino acids or the condensation of N-acylamino acids with aldehydes.
One common and effective strategy involves the use of β-hydroxy amino acids as precursors. For example, a general protocol developed by Dong and coworkers utilizes a proline-catalyzed aldol (B89426) condensation reaction between a glycine (B1666218) Schiff base and an aldehyde to generate a β-hydroxy-α-amino acid derivative. researchgate.net Subsequent dehydration steps can then introduce the double bond. Another established method is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aromatic aldehyde (like benzaldehyde) in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an azlactone (an oxazolone). This azlactone can then be ring-opened by an amino acid ester to incorporate the dehydro residue into a growing peptide chain. researchgate.net
The synthesis can also be achieved through the direct coupling of a pre-formed dehydroamino acid derivative. For instance, the synthesis of tetrapeptides containing ΔPhe has been accomplished by coupling Boc-Gly-EΔPhe-F with a dipeptide ester like Gly-EΔPhe-OMe or Gly-ZΔPhe-OMe in the presence of a base such as triethylamine (B128534) (Et3N). nih.gov The incorporation of two consecutive ΔPhe residues has been achieved by the ring-opening of a C-terminal unsaturated azlactone with the sodium salt of β-hydroxy-d,l-phenylalanine, followed by another azlactonization step. nih.gov
A summary of common synthetic strategies is presented below.
| Method | Precursors | Key Reagents/Steps | Reference |
| Azlactone Method | N-acylglycine, Benzaldehyde | Acetic anhydride, Sodium acetate; Ring-opening with amino component | nih.govresearchgate.net |
| β-Elimination | β-hydroxy-phenylalanine derivative | Dehydrating agents (e.g., carbodiimide, tosyl chloride) | researchgate.net |
| Direct Coupling | Protected ΔPhe amino acid | Standard peptide coupling reagents (e.g., DCC, HOBt) | nih.gov |
| Post-translational Modification | Selenocysteine-containing peptide | Oxidative elimination | 155.52.206 |
A critical aspect of ΔPhe synthesis is controlling the stereochemistry of the α,β-double bond, which can exist as either the E or Z isomer. The geometry of this double bond significantly influences the peptide's conformation and biological activity. researchgate.net The achiral ΔPhe residue constrains the peptide backbone and restricts the orientation of the β-aromatic substituent to either the (Z) or (E) configuration. nih.gov
The stereochemical outcome is often determined by the specific synthetic route and reaction conditions. In the azlactone method, the subsequent hydrolysis or aminolysis steps can be controlled to favor one isomer over the other. The (Z)-isomer is generally more thermodynamically stable due to reduced steric hindrance between the side chain and the carbonyl group of the peptide bond. reddit.com For example, in the synthesis of endomorphin-2 analogues, the incorporation of (Z)-α,β-didehydro-phenylalanine (ΔZPhe) was specifically targeted. nih.gov
Strategies for stereocontrol include:
Catalyst Selection: The choice of catalyst and ligands can influence the stereoselectivity of reactions that form the double bond. researchgate.net
Solvent and Temperature: Reaction conditions can be optimized to favor the formation of the thermodynamically more stable Z-isomer.
Precursor Stereochemistry: When starting from β-hydroxy precursors, the stereochemistry of the precursor can sometimes direct the stereochemistry of the resulting double bond upon elimination.
The ability to selectively synthesize either the E or Z isomer is crucial for exploring structure-activity relationships in peptidomimetic design. nih.govnih.gov
C-Terminal Functionalization: Formation of the N-Ethylamide (NHEt) Group
Modification of the C-terminus, such as the formation of an N-alkylamide, is a common strategy to block the terminal carboxylate group, thereby increasing metabolic stability and mimicking the structure of natural peptide amides. nih.gov
The synthesis of a C-terminal N-ethylamide can be accomplished through several methods, both in solution phase and on solid phase.
Solution-Phase Synthesis: A straightforward approach involves activating the C-terminal carboxylic acid of the fully assembled and cleaved peptide (e.g., Boc-Pro-ΔPhe-Gly-OH) and then coupling it with ethylamine (B1201723) in solution. nih.gov Standard peptide coupling reagents can be used for the activation step. Another method involves preparing a peptide methyl ester, which is then subjected to ammonolysis. For instance, a peptide methyl ester can be left in anhydrous methanol (B129727) saturated with ammonia (B1221849) gas to yield the corresponding primary amide; a similar approach can be adapted using ethylamine. nih.gov
Solid-Phase Peptide Synthesis (SPPS): Synthesizing C-terminal N-alkyl amides directly on a solid support is often more efficient. nih.gov Several strategies exist:
Reductive Amination on Resin: An aldehyde-containing resin can undergo reductive amination with ethylamine, followed by standard peptide chain assembly. nih.gov
Alkylation on an Amide Linker Resin: A convenient method utilizes a standard resin for peptide amides, such as PAL-PEG-PS (Peptide Amide Linker-polyethylene glycol-polystyrene). The Fukuyama N-alkylation reaction can be performed on the resin-bound amine linker, followed by peptide synthesis. This approach is compatible with acid-labile resins as the alkylation and subsequent deprotection steps are conducted under basic conditions. nih.gov
Radical-Initiated Dethiocarboxylation: A newer method involves the conversion of peptide thioacids into C-terminal N-alkylamides. This process allows for the introduction of various alkyl groups by reacting the thioacid with the corresponding amine under radical-initiating conditions. researchgate.net
A summary of common C-terminal amidation methods is provided below.
| Method | Phase | Description | Key Features | Reference |
| Carboxylic Acid Activation | Solution | The cleaved peptide's C-terminal acid is activated and coupled with ethylamine. | Requires post-cleavage modification. | nih.gov |
| Ammonolysis of Esters | Solution | A peptide C-terminal ester is treated with ethylamine. | Simple but may require harsh conditions. | nih.gov |
| Fukuyama N-Alkylation on Resin | Solid | N-alkylation is performed on a PAL-PEG-PS resin linker before peptide assembly. | High efficiency; compatible with acid-labile resins. | nih.gov |
| Reductive Amination on Resin | Solid | Ethylamine is attached to a BAL resin via reductive amination, followed by SPPS. | Can be difficult with volatile amines like ethylamine. | nih.gov |
| Dethiocarboxylation | Solution | A peptide thioacid is converted to the N-ethylamide via a radical-initiated process. | Mild conditions; applicable to complex peptides. | researchgate.net |
Conformational Analysis and Advanced Structural Characterization of Boc Pro Δphe Gly Nhet
Spectroscopic Techniques for Conformational Elucidation
A battery of spectroscopic techniques has been instrumental in revealing the intricate structural details of Boc-Pro-ΔPhe-Gly-NHEt. These methods provide valuable insights into the peptide's secondary structure and the orientation of its constituent amino acid residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides. Both ¹H and ¹³C NMR have been utilized to study Boc-Pro-ΔPhe-Gly-NHEt and related peptides.
¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. Key parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are used to deduce torsional angles and inter-proton distances, which in turn define the peptide's conformation. For instance, the equilibrium between cis and trans isomers of the X-Pro peptide bond can be readily observed and quantified using ¹H NMR. researchgate.net Studies on similar peptides have demonstrated the utility of ¹H NMR in identifying intramolecular hydrogen bonds, which are crucial for stabilizing specific secondary structures like β-turns. The chemical shifts of amide protons are particularly sensitive to hydrogen bonding.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon backbone of the peptide. The chemical shifts of the Cα and Cβ carbons of the proline and other residues are indicative of the backbone dihedral angles (φ and ψ) and the cis/trans isomerization of the proline peptide bond. researchgate.net For peptides containing a dehydrophenylalanine (ΔPhe) residue, ¹³C NMR is also crucial for characterizing the geometry of the double bond.
| Technique | Key Parameters | Information Obtained |
| ¹H NMR | Chemical Shifts, Coupling Constants, NOEs | Torsional angles, inter-proton distances, hydrogen bonding patterns, cis/trans isomerism of Proline bond. researchgate.net |
| ¹³C NMR | Chemical Shifts (Cα, Cβ) | Backbone dihedral angles (φ, ψ), cis/trans isomerism of Proline bond, geometry of ΔPhe double bond. researchgate.net |
Infrared (IR) Spectroscopy for Amide Conformations
Infrared (IR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds. The positions of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's conformation.
In studies of related dehydropeptides, FT-IR spectroscopy has been used to identify hydrogen bonding patterns. researchgate.net For example, a band in the amide I region around 1630-1640 cm⁻¹ is characteristic of a β-turn or β-sheet structure, while a band around 1650-1660 cm⁻¹ is indicative of a helical or random coil conformation. The amide A band (N-H stretching), typically found around 3300 cm⁻¹, can also provide evidence for intramolecular hydrogen bonds; a lower frequency suggests the involvement of the N-H group in a hydrogen bond. researchgate.net
| Amide Band | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |
| Amide I | C=O stretching | 1600-1700 | Sensitive to secondary structure (β-turns, helices). |
| Amide II | N-H bending, C-N stretching | 1500-1600 | Complements Amide I in conformational analysis. |
| Amide A | N-H stretching | ~3300 | Indicates involvement of N-H groups in hydrogen bonding. researchgate.net |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a global signature of the peptide's secondary structure content.
For peptides containing ΔPhe, the CD spectrum can be complex due to contributions from the aromatic side chain. nih.gov However, characteristic CD patterns can still be used to identify secondary structures. For instance, studies on peptides with alternating ΔPhe residues have shown that they can adopt novel conformations, such as an S-shaped flat β-bend structure, which gives rise to a distinct CD spectrum. researchgate.net The analysis of CD spectra, often in conjunction with NMR and computational data, allows for a comprehensive assessment of the peptide's secondary structure in solution. researchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structure
Vibrational Circular Dichroism (VCD) spectroscopy is an extension of CD into the infrared region. It measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the stereochemistry and conformation of chiral molecules. VCD is particularly sensitive to the local chirality and the conformation of the peptide backbone and side chains.
Studies on related peptides have shown that VCD can be used to investigate solvation-induced conformational changes. nih.gov By comparing experimental VCD spectra with those calculated for different conformations using computational methods, it is possible to determine the predominant solution-state structure and how it is influenced by the solvent. nih.gov This technique offers a powerful means to refine the conformational models derived from other spectroscopic methods.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from the diffraction pattern allows for the calculation of an electron density map, from which the atomic positions can be determined with high accuracy.
The crystal structure of a molecule provides definitive information about bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted in the crystalline state. For peptides, X-ray crystallography can unambiguously identify the type of secondary structure present, such as β-turns or helices, and the details of intramolecular and intermolecular hydrogen bonding. nih.gov While no specific X-ray crystallographic data for Boc-Pro-ΔPhe-Gly-NHEt was found in the provided search results, studies on similar peptides, such as Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe, have successfully employed this technique to reveal novel folded structures. researchgate.net
Computational Chemistry Approaches for Conformational Landscapes
Computational chemistry provides a powerful framework for exploring the conformational landscape of peptides and for interpreting experimental data. A variety of computational methods are used to model the structure and energetics of peptides like Boc-Pro-ΔPhe-Gly-NHEt.
Molecular mechanics (MM) methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for the exploration of a wide range of possible structures. This approach is useful for identifying low-energy conformations that are likely to be populated.
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the most promising conformations identified by MM methods. researchgate.net Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and VCD spectra can be performed and compared with experimental data to validate and refine the proposed structures. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool in predicting the stable conformations of peptides containing ΔPhe. For analogous dehydropeptides, DFT calculations, often using functionals like B3LYP and M06-2X, have been employed to investigate the conformational propensities. researchgate.net These studies reveal that the configuration of the ΔPhe residue significantly influences the peptide's conformation. researchgate.net For instance, in studies of similar dipeptides, the (Z)-ΔPhe isomer shows a higher tendency to adopt β-turn conformations compared to the (E)-isomer, both in the gas phase and in solution. researchgate.net These theoretical calculations, which often complement experimental data from NMR and IR spectroscopy, are crucial for determining the relative energies of different conformers and understanding the factors that stabilize particular folds. researchgate.net
Molecular Mechanics and ab initio Approaches (e.g., MP2)
Alongside DFT, ab initio methods like Møller-Plesset second-order perturbation theory (MP2) provide a high level of accuracy for predicting molecular geometries and spectroscopic constants. rsc.org While computationally intensive, MP2 calculations can offer a more precise description of electron correlation effects, which can be important for accurately modeling the non-covalent interactions that stabilize peptide conformations. rsc.orgarxiv.orgwikipedia.org For peptides, these methods are used to refine geometries and calculate harmonic frequencies, providing results that are often in close agreement with experimental values. rsc.org
Molecular mechanics, a more computationally efficient approach, is also utilized to explore the conformational landscape of peptides. Classical potential energy methods have been used to estimate the energies of helical structures in peptides containing proline and other modified amino acids, demonstrating that both C10 (related to 3₁₀-helices) and C7 (related to γ-turns) hydrogen-bonded structures can be energetically favorable. researchgate.net
Conformational Space Exploration and Energy Minimization
A thorough exploration of the conformational space is essential to identify the most stable structures of a peptide. This process often involves generating a multitude of starting conformations and then subjecting them to energy minimization using methods like DFT or molecular mechanics. researchgate.netresearchgate.net The goal is to locate the global minimum on the potential energy surface, as well as other low-energy conformers that may be populated in solution. For peptides containing ΔPhe, this exploration has shown that the most favorable conformations often correspond to specific dihedral angle ranges, such as (φ, ψ) values around (60°, 30°), (-60°, -30°), (-60°, 150°), and (60°, -150°). researchgate.net This restricted conformational freedom of the ΔPhe residue is a key factor in its ability to induce well-defined secondary structures. researchgate.net
Analysis of Peptide Backbone Conformations
The presence of the rigid ΔPhe residue and the conformationally restricted proline significantly influences the backbone conformation of Boc-Pro-ΔPhe-Gly-NHEt, predisposing it to adopt specific folded structures.
Induction and Stabilization of Beta-Turn Structures, Specifically Type II Beta-Turns
The introduction of α,β-didehydrophenylalanine is a well-established strategy for inducing β-turn structures in small peptides. researchgate.net The planar nature of the ΔPhe residue restricts the available conformational space, favoring the formation of turns. In many cases, peptides containing a Pro-ΔPhe sequence are known to adopt β-turn structures. Specifically, the D-Pro-Gly sequence is known to nucleate Type II' β-turns. rsc.org While direct structural data for Boc-Pro-ΔPhe-Gly-NHEt is not extensively detailed in the provided context, related peptides with a Pro-ΔPhe segment have been shown to form S-shaped β-bend structures characterized by two partially overlapping type II β-bends. researchgate.net This suggests a strong propensity for Boc-Pro-ΔPhe-Gly-NHEt to also adopt a stable β-turn conformation, likely of a similar type. The stabilization of these turns is often attributed to intramolecular hydrogen bonds, such as the 4→1 hydrogen bond characteristic of β-turns. researchgate.net
Propensity for Helical Conformations, Including 3₁₀-Helices
In longer peptide sequences, the presence of ΔPhe residues can promote the formation of 3₁₀-helical conformations. researchgate.net This is due to the residue's preference for dihedral angles that are compatible with this type of helix. While a short tripeptide like Boc-Pro-ΔPhe-Gly-NHEt is unlikely to form a stable, extended helix, it can adopt conformations that are precursors to helical structures. For instance, a type III β-turn, which is structurally equivalent to one turn of a 3₁₀-helix, can be induced by ΔPhe. researchgate.net The ability of ΔPhe to support helical structures has been demonstrated in various peptide contexts, including the formation of left-handed 3₁₀-helices in peptides containing D-amino acids and ΔPhe. researchgate.net
Detailed Torsion Angle Analysis (Phi, Psi, Omega)
The backbone conformation of a peptide is defined by a set of three torsion angles for each amino acid residue: phi (Φ), psi (Ψ), and omega (ω). mdanalysis.org These angles describe the rotation around the N-Cα, Cα-C', and C'-N bonds, respectively. The specific residues in Boc-Pro-ΔPhe-Gly-NHEt impose significant restrictions on these angles.
Proline (Pro): The cyclic nature of the proline side chain restricts the phi (Φ) angle to a narrow range, typically between -60° and -75°. This rigidity makes proline a potent inducer of turns in a peptide sequence. The omega (ω) angle of the peptide bond preceding proline (the Boc-Pro bond in this case) can adopt either a trans (ω ≈ 180°) or a cis (ω ≈ 0°) conformation, with the trans form generally being more stable.
Dehydrophenylalanine (ΔPhe): The Cα=Cβ double bond in ΔPhe renders the backbone and side chain largely planar, freezing the χ1 torsion angle. This planarity severely restricts the allowable Φ and Ψ angles. Studies on peptides containing a Pro-ΔPhe sequence have shown that this combination is a powerful motif for inducing a specific type of reverse turn. nih.gov For the (Z)-isomer of ΔPhe, when it occupies the (i+2) position of a turn following a proline at the (i+1) position, the conformation is highly predisposed to a Type II β-turn.
Glycine (B1666218) (Gly): As the only achiral amino acid, glycine possesses greater conformational flexibility than other residues. However, its role in the (i+3) position of a Pro-induced β-turn is crucial for accommodating the turn's geometry and participating in stabilizing hydrogen bonds.
The expected conformation for (Z)-Boc-Pro-ΔPhe-Gly-NHEt is a Type II β-turn, stabilized by a hydrogen bond between the Boc carbonyl group and the Gly amide proton. The characteristic torsion angles for this structure are outlined in the table below.
Table 1: Idealized Torsion Angles for a Type II β-Turn in Boc-Pro-ΔPhe-Gly-NHEt
| Residue Position | Residue | Phi (Φ) | Psi (Ψ) | Omega (ω) |
|---|---|---|---|---|
| i | Boc | - | ~180° (trans) | ~180° (trans) |
| i+1 | Pro | ~ -60° | ~ 120° | ~180° (trans) |
| i+2 | (Z)-ΔPhe | ~ 80° | ~ 0° | ~180° (trans) |
Impact of ΔPhe Configuration (E/Z Isomers) on Overall Conformational Preferences
(Z)-ΔPhe Isomer: The (Z)-configuration, where the phenyl group is on the same side of the double bond as the C-terminal part of the peptide backbone, is known to be a potent stabilizer of β-turn structures, particularly in short peptides. scholarsresearchlibrary.com In the context of the Pro-ΔPhe sequence, the (Z)-isomer forces the peptide chain to fold back upon itself, strongly promoting the formation of a canonical Type II β-turn. nih.govresearchgate.net This is due to favorable steric interactions that guide the backbone into this specific folded state.
(E)-ΔPhe Isomer: In contrast, the (E)-configuration places the bulky phenyl group on the same side as the N-terminal part of the backbone. This arrangement introduces significant steric clashes that destabilize or prevent the formation of tight turn structures. researchgate.netlongdom.org Consequently, peptides containing the (E)-ΔPhe isomer have a much lower tendency to adopt β-turn conformations and instead favor more extended or linear structures. scholarsresearchlibrary.comresearchgate.net This fundamental difference highlights the power of subtle, single-atom positional changes in dictating global peptide architecture.
Table 2: Conformational Preferences of ΔPhe Isomers in a Pro-ΔPhe Sequence
| Isomer | Phenyl Group Orientation | Steric Interaction | Preferred Conformation | Reference |
|---|---|---|---|---|
| (Z)-ΔPhe | Zusammen (together) with C-terminus | Favorable for folding | Type II β-Turn | nih.govscholarsresearchlibrary.com |
Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are fundamental non-covalent interactions that stabilize peptide secondary structures. The conformational preferences dictated by the ΔPhe isomers directly influence the pattern of hydrogen bonding.
Intramolecular Hydrogen Bonding: The stable Type II β-turn conformation adopted by the (Z)-isomer of Boc-Pro-ΔPhe-Gly-NHEt is primarily stabilized by a specific intramolecular hydrogen bond. This is a classic 4→1 hydrogen bond, where the carbonyl oxygen of the N-terminal Boc protecting group (residue i) acts as a hydrogen bond acceptor, and the amide proton of the C-terminal Glycine residue (residue i+3) acts as the donor. nih.gov This interaction creates a stable 10-membered pseudo-cyclic ring, which is the hallmark of a β-turn. The strength of this bond shields the Gly-NH proton from the solvent, a key characteristic verifiable by spectroscopic methods. nih.gov
Intermolecular Hydrogen Bonding: For the (E)-isomer, the preference for an extended conformation precludes the formation of the stabilizing 4→1 intramolecular hydrogen bond. researchgate.net In the absence of this internal stabilization, the amide protons and carbonyl oxygens of the peptide backbone are more exposed and available to form hydrogen bonds with surrounding molecules. scholarsresearchlibrary.com This can lead to intermolecular hydrogen bonding, either with solvent molecules or with other peptide molecules, potentially leading to aggregation or the formation of sheet-like structures in concentrated solutions or the solid state.
Table 3: Predominant Hydrogen Bonding Patterns for Boc-Pro-ΔPhe-Gly-NHEt Isomers
| Isomer | Conformation | Dominant H-Bond Type | Description |
|---|---|---|---|
| (Z)-ΔPhe | Type II β-Turn | Intramolecular (4→1) | Boc(C=O) ··· H-N(Gly) |
Solvation Effects on Peptide Conformation in Various Environments
The conformation of a peptide can be sensitive to its environment, with solvent polarity playing a key role in stabilizing or destabilizing certain structures. The robustness of the peptide's fold is often tested by studying its behavior in a range of solvents.
Studies on analogous dehydropeptides show that the stability of the β-turn conformation induced by (Z)-ΔPhe is often remarkably insensitive to the solvent environment. researchgate.net The structure is maintained in both non-polar solvents like chloroform (B151607) (CDCl₃) and polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov This stability is a direct consequence of the strong intramolecular 4→1 hydrogen bond, which effectively sequesters the involved amide proton from interacting with solvent molecules. This can be confirmed using NMR spectroscopy by measuring the temperature coefficient of the amide proton chemical shift; a small change with temperature indicates a strong, solvent-shielded intramolecular hydrogen bond.
Conversely, peptides like the (E)-isomer that lack a strong, defining intramolecular hydrogen bond are expected to exhibit greater conformational flexibility and variability with changes in solvent polarity. beilstein-journals.org In non-polar solvents, they may exist as a mixture of conformers, while in polar or hydrogen-bonding solvents, the conformation will be heavily influenced by strong interactions with the solvent molecules. For some related dehydropeptides, an increase in solvent polarity has been shown to promote more ordered, though not necessarily turn-like, conformations. researchgate.netbeilstein-journals.org
Peptidomimetic Design Principles and Structure Activity Relationships of Boc Pro Δphe Gly Nhet Analogues
Rational Design Strategies for Peptidomimetics Based on Boc-Pro-ΔPhe-Gly-NHEt Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while possessing improved pharmacological properties, such as enhanced stability and oral bioavailability. diva-portal.orgresearchgate.net The scaffold based on the sequence Boc-Pro-ΔPhe-Gly-NHEt serves as a foundational template for developing such molecules, primarily by enforcing specific, biologically active conformations. The design of these peptidomimetics is guided by several key principles aimed at replicating natural peptide interactions and overcoming their inherent limitations. diva-portal.orgnih.gov
A central strategy in peptidomimetic design is the mimicry of secondary structures found in natural peptides, such as β-turns, which are crucial for molecular recognition and biological signaling. nih.govrsc.org The incorporation of a dehydrophenylalanine (ΔPhe) residue, particularly when paired with proline (Pro), is a well-established method for inducing a β-turn conformation even in short peptide sequences. nih.govacs.orgnih.govresearchgate.net The Pro-ΔPhe segment acts as a potent turn-inducer, forcing the peptide backbone to adopt a folded structure that mimics the bioactive conformation of a natural peptide ligand at its target receptor. acs.orgnih.gov
Natural peptides are often limited as therapeutic agents due to their conformational flexibility and rapid degradation by proteases. nih.govasm.org Peptidomimetic design directly addresses these issues. The introduction of non-canonical amino acids like ΔPhe is a primary strategy for enhancing both conformational rigidity and metabolic stability. nih.govnih.govasm.org
The Cα=Cβ double bond in ΔPhe significantly restricts the rotational freedom of the peptide backbone, "stiffening" the local structure. nih.govbeilstein-journals.org This rigidity reduces the entropic penalty upon binding to a receptor and helps maintain the desired bioactive conformation. Furthermore, this structural modification confers resistance to enzymatic degradation. researchgate.netnih.govasm.org Proteases, which are highly specific for cleaving peptide bonds between standard L-amino acids, often cannot recognize or hydrolyze bonds adjacent to a conformationally constrained, unnatural residue like ΔPhe. asm.org This increased stability prolongs the half-life of the peptidomimetic in biological systems.
The Pivotal Role of ΔPhe in Peptidomimetic Design
The inclusion of α,β-dehydrophenylalanine (ΔPhe) is a cornerstone of modern peptidomimetic design due to its profound and predictable influence on peptide structure. nih.gov This non-proteinogenic amino acid imposes unique stereochemical constraints that are leveraged to build molecules with specific shapes and enhanced stability.
The defining feature of a dehydroamino acid is the double bond between its α- and β-carbon atoms (Cα=Cβ). nih.govbeilstein-journals.org This structural element has significant conformational consequences. The presence of the double bond, along with the two flanking peptide bonds, creates a planar, conjugated system that severely restricts the torsional angles (φ, ψ) of the peptide backbone around the ΔPhe residue. nih.govnih.govbeilstein-journals.org This planarity greatly reduces the number of accessible conformations, effectively locking the peptide into a more defined structure. nih.govbeilstein-journals.org
Specifically, the (Z)-isomer of ΔPhe is a strong promoter of β-turn structures in short peptides and can induce 3₁₀-helical conformations in longer sequences. nih.govacs.orgasm.orgbeilstein-journals.org This ability to dictate a specific secondary structure is critical for designing mimetics that present their functional groups in the precise orientation required for biological activity. researchgate.net The geometric configuration of the ΔPhe residue is crucial; studies show that the (E)-isomer is significantly less likely to induce ordered structures like β-turns compared to the (Z)-isomer. researchgate.netnih.govresearchgate.net
The fixed orientation of the phenyl group, a direct consequence of the Cα=Cβ double bond, is critical. In the commonly used (Z)-ΔPhe isomer, the phenyl ring's position relative to the peptide backbone is well-defined, which is essential for precise docking into a binding site. beilstein-journals.orgresearchgate.net The ability to place this bulky, interactive group in a specific spatial location allows for the fine-tuning of the molecule's binding affinity and selectivity for its intended target. mdpi.com
Structure-Activity Relationship (SAR) Studies on Boc-Pro-ΔPhe-Gly-NHEt Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by systematically modifying their chemical structure and evaluating the impact on biological activity. For derivatives of the Boc-Pro-ΔPhe-Gly-NHEt scaffold, SAR studies focus on how changes to the amino acid sequence, stereochemistry, and terminal groups affect the molecule's conformation and, consequently, its function.
Research on close analogs provides significant insight. For instance, studies on the simpler Boc-Gly-ΔPhe-NHMe model have definitively shown that the configuration of the ΔPhe residue is paramount. researchgate.net The (Z)-isomer readily adopts a β-turn conformation, which is often linked to bioactivity, whereas the (E)-isomer results in a largely unordered, flexible structure. researchgate.netresearchgate.net This highlights that the geometry of the dehydroamino acid is a critical determinant of the peptide's secondary structure and its potential to interact with a receptor.
The interactive table below summarizes key SAR findings from related dehydropeptide analogs, illustrating the impact of specific structural modifications on conformation.
| Compound/Analog Series | Structural Modification | Observed Conformation/Activity Outcome | Reference |
|---|---|---|---|
| Boc-Gly-ΔPhe-NHMe | Comparison of (Z) vs. (E) isomer of ΔPhe | The (Z)-isomer adopts a stable β-turn conformation. The (E)-isomer is largely unordered and does not favor β-turn formation. | researchgate.netresearchgate.net |
| Boc-Pro-ΔPhe-X-ΔPhe-Ala-OMe | Replacement of Glycine (B1666218) (X=Gly) with Valine (X=Val) | The Gly-containing peptide forms a turn followed by a 3₁₀-helix. The Val-containing peptide adopts a distinct S-shaped β-bend structure. | researchgate.net |
| Peptides with consecutive ΔPhe residues | Inclusion of two or three consecutive ΔPhe residues | Strongly induces helical conformations (3₁₀ or α-helical), demonstrating the powerful structure-directing effect of multiple ΔPhe units. | acs.orgasm.org |
| Boc-Pro-ΔPhe-Gly-OMe | Core tripeptide scaffold | This tripeptide self-assembles into nanostructures, indicating a propensity for ordered aggregation driven by its conformational preferences. | nih.govresearchgate.net |
These findings underscore that the conformational rigidity and specific secondary structures induced by the ΔPhe residue are central to the design of these peptidomimetics. SAR data from these and other analogs guide the rational design of new derivatives with potentially enhanced potency and selectivity.
Correlation Between Specific Conformations and Receptor Binding/Modulation
The introduction of a ΔPhe residue into a peptide sequence profoundly influences its conformational landscape. In the context of sequences like Boc-Pro-ΔPhe-Gly-NHEt, the planar nature of the dehydro-residue strongly promotes the formation of specific secondary structures. Extensive conformational studies using techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, have demonstrated that when ΔPhe is placed at the i+2 position of a peptide chain, it has a robust tendency to stabilize a Type II β-turn conformation.
This is particularly evident in the analogue Boc-Pro-ΔPhe-Gly-OH, where the peptide backbone adopts a β-turn II structure stabilized by an intramolecular hydrogen bond. This folding pattern is a recurring motif in peptides containing ΔPhe. The constrained torsional angles imposed by the Cα=Cβ double bond of ΔPhe restrict the available conformational space, effectively pre-organizing the peptide into a shape that is favorable for receptor recognition. For instance, studies on Pro-Leu-Gly-NH2 (PLG) analogues, which modulate dopamine (B1211576) receptors, have shown that analogues constrained to a Type II β-turn exhibit enhanced receptor binding activity. This correlation strongly suggests that the defined β-turn conformation induced by the Pro-ΔPhe sequence is a critical determinant of the molecule's ability to bind to and modulate its target receptors. The rigidity conferred by this structure reduces the entropic penalty upon binding, potentially leading to higher affinity.
Mechanisms of Receptor Interaction Modulation through Conformational Control
The primary mechanism by which conformational control modulates receptor interaction is by presenting the key pharmacophoric elements in an optimal spatial arrangement for binding. A flexible peptide in solution exists as an ensemble of multiple conformations, and only a fraction of these may be active. The energetic cost of adopting the correct "bioactive" conformation upon approaching the receptor can be a barrier to efficient binding.
By incorporating a residue like (Z)-ΔPhe, which strongly favors a β-turn, the peptide is locked into a conformation that is believed to mimic this bioactive state. This "conformational locking" ensures that a higher population of the peptide molecules is in a binding-competent state at any given time. The result is an enhanced probability of successful binding events and, consequently, higher affinity and potency.
Furthermore, the specific geometry of the turn influences which receptor subtypes the molecule can interact with and how it modulates their function (i.e., as an agonist or antagonist). The orientation of the side chains of the amino acid residues, which are critical for specific receptor contacts, is dictated by the backbone conformation. For example, in bifunctional peptides designed to target both opioid and neurokinin-1 (NK1) receptors, the conformationally constrained backbone serves as a scaffold, positioning the distinct pharmacophores required for each receptor in a precise manner. The rigid β-turn ensures that the address regions for both the opioid agonist and NK1 antagonist functions are presented correctly, allowing for dual activity.
Impact of Amino Acid Substitutions and Linker Variations on SAR Profiles
The structure-activity relationship (SAR) of Boc-Pro-ΔPhe-Gly-NHEt analogues is highly sensitive to modifications at each position and in the linking groups. These changes can affect both the conformational stability and the direct interactions with the receptor.
Amino Acid Substitutions:
At the ΔPhe Position: Replacing (Z)-ΔPhe with other constrained residues like (Z)-α,β-dehydroleucine (ΔZLeu) has been shown to preserve the tendency to form a Type II β-turn, suggesting that other dehydro-amino acids can serve a similar conformational role. However, the stereochemistry of the dehydro residue is critical. Studies comparing (Z)-ΔPhe and (E)-ΔPhe isomers in a Boc-Gly-ΔPhe-NHMe model showed that the (Z)-isomer has a significantly higher propensity to adopt β-turn conformations. The (E)-isomer, with a different side-chain orientation, is less likely to form this structure, which would drastically alter its receptor binding profile.
At the Glycine Position: The glycine residue provides flexibility. Replacing it with more complex amino acids can introduce steric hindrance or new interaction points, thereby modulating affinity and selectivity.
Linker and C-Terminal Variations: The C-terminal ethylamide (NHEt) group can be varied to explore its role in receptor interaction. In the design of bifunctional peptides with opioid agonist and NK1 antagonist activities, the C-terminus is a critical pharmacophore for NK1 receptor antagonism. For example, modifying the C-terminus of a parent peptide to include a 3',5'-bis(trifluoromethyl)-benzyl ester or amide was a key strategy in developing potent NK1 antagonists. These bulky, hydrophobic groups can engage in specific interactions within the receptor's binding pocket. SAR studies on such hybrids have shown that the C-terminal moiety not only dictates NK1 activity but also acts as an "address" region that can influence the activity at the distant opioid receptor pharmacophore.
The table below summarizes the effects of various substitutions on related peptidomimetics, illustrating these principles.
| Parent Scaffold | Modification | Observed Effect on Activity/Conformation |
| Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp | C-terminal amidation (e.g., -NH-Bzl) | High affinity at δ and μ opioid receptors; Good NK1 antagonist activity. |
| Boc-Pro-ΔZX-Gly-NHEt | X = ZPhe or ZLeu | Both analogues strongly stabilize a Type II β-turn conformation. |
| Boc-Gly-ΔPhe-NHMe | (E)-ΔPhe instead of (Z)-ΔPhe | Significantly lower tendency to adopt a β-turn conformation. |
| Tyr-D-Ala-Gly-Phe-X-Pro-Leu-Trp | X = Met or Nle | Excellent dual agonist activity (δ/μ opioid) and NK1 antagonist activity. |
Utilization of Boc-Pro-ΔPhe-Gly-NHEt and Analogues as Molecular Tools in Receptor Studies (e.g., Opioid and Neurokinin-1 Receptors)
The well-defined conformations and potent, often selective, biological activities of Boc-Pro-ΔPhe-Gly-NHEt and its analogues make them valuable molecular tools for probing receptor structure and function.
Neurokinin-1 (NK1) Receptor Studies: The NK1 receptor, the primary receptor for the neurotransmitter Substance P, is implicated in pain, inflammation, and emesis. Potent and selective antagonists for the NK1 receptor are therefore of great therapeutic interest. Peptidomimetics containing the Pro-ΔPhe motif have been incorporated into chimeric molecules designed as NK1 antagonists. By creating hybrids that link a conformationally constrained NK1 antagonist pharmacophore (often at the C-terminus) with another bioactive peptide sequence, researchers can study receptor-receptor interactions and develop multifunctional ligands. For example, bifunctional opioid agonist-NK1 antagonist peptides have been synthesized to explore the synergistic effects of modulating both systems simultaneously for enhanced analgesia. The rigid structure of the ΔPhe-containing turn provides a stable scaffold to build these complex molecular probes.
Opioid Receptor Studies: The opioid receptor system (μ, δ, κ) is the target for the most powerful analgesics. Endogenous opioid peptides like endomorphins often contain a Tyr-Pro-Trp/Phe sequence. The Pro residue in this motif frequently induces a turn-like structure, which is believed to be crucial for μ-opioid receptor (MOR) recognition. Analogues incorporating the Pro-ΔPhe structural element can be used to mimic this turn and explore its importance in opioid receptor binding and activation. By substituting this rigid turn structure into known opioid peptide sequences, scientists can investigate the conformational requirements for receptor selectivity and functional activity (agonist vs. antagonist). These tools help in mapping the binding pockets of opioid receptors and in designing novel analgesics with improved properties, such as reduced side effects. The development of chimeric peptides that act as MOR agonists and NK1 antagonists is a prime example of using these structural motifs as tools to create novel therapeutic concepts.
The table below provides binding affinity data for representative bifunctional peptides, demonstrating their utility as tools for studying both opioid and NK1 receptors.
| Compound | δ Opioid (Ki, nM) | μ Opioid (Ki, nM) | hNK1 (Ki, nM) |
| H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl | 10 | 0.65 | 14 |
| H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF3)2 | 1.8 | 0.52 | 1.4 |
| H-Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Trp-O-3,5-Bzl(CF3)2 | 2.1 | 0.81 | 1.3 |
Advanced Research Directions and Emerging Applications of Boc Pro Δphe Gly Nhet Peptidomimetics
Engineering Peptidomimetics with Tailored Interaction Patterns for Specific Molecular Targets
The engineering of peptidomimetics with precisely defined three-dimensional structures is crucial for achieving high-affinity and selective binding to biological targets. The incorporation of ΔPhe is a powerful strategy for this purpose due to the conformational constraints imposed by its Cα=Cβ double bond. mdpi.comnih.gov This rigidity significantly reduces the peptide's conformational flexibility, which can pre-organize the molecule into a bioactive conformation that fits a specific receptor site. nih.govresearchgate.net
The ΔPhe residue is a strong inducer of specific secondary structures, most notably β-turns in short sequences and 3₁₀-helical conformations in longer peptides. researchgate.net Research on the closely related peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, has shown through X-ray crystallography that the molecule adopts a β-turn II conformation. nih.gov This turn is stabilized by an intramolecular hydrogen bond, demonstrating the predictable influence of the Pro-ΔPhe sequence on peptide folding. nih.gov By locking a portion of the peptide into a known shape, researchers can design molecules with tailored interaction patterns, where the side chains are precisely oriented to engage with a target protein.
Furthermore, the introduction of dehydroamino acids enhances the metabolic stability of the peptide. magtech.com.cnupc.edu Natural peptides are often limited as therapeutic agents due to their rapid degradation by proteases. nih.govmagtech.com.cn The non-natural ΔPhe residue makes the peptide bond more resistant to enzymatic hydrolysis, a critical attribute for developing effective drugs. mdpi.comnih.gov The combination of conformational control and proteolytic resistance makes peptidomimetics like Boc-Pro-ΔPhe-Gly-NHEt highly promising candidates for drug discovery. magtech.com.cn
Table 1: Conformational Induction by ΔPhe in Peptides This table summarizes the observed secondary structures in peptides containing the ΔPhe residue, highlighting its role in conformational control.
| Peptide Sequence | Observed Conformation | Method of Determination | Reference |
|---|---|---|---|
| N-Boc-L-Pro-ΔPhe-L-Gly-OH | β-turn II | X-ray Crystallography | nih.gov |
| Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe | S-shaped flat β-bend | NMR, CD, X-ray Crystallography | researchgate.netnih.gov |
| Boc-Pro-ΔPhe-Gly-ΔPhe-Ala-OMe | Turn followed by 3₁₀-helix | NMR, CD, X-ray Crystallography | researchgate.netnih.gov |
Investigation of Self-Assembled Peptide Nanostructures Incorporating ΔPhe Residues
Peptides containing ΔPhe have demonstrated a remarkable ability to self-assemble into well-ordered nanostructures. This property is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking, with the rigid ΔPhe residue playing a key role in directing the assembly process. nih.govmdpi.com The replacement of a natural amino acid like phenylalanine with the constrained ΔPhe residue has been shown to influence the formation of these nanostructures significantly. researchgate.net
For instance, the dehydrotripeptide Boc-Pro-ΔPhe-Gly-OMe, an analog of the subject compound, self-assembles into spherical nanostructures in aqueous solutions. researchgate.netresearchgate.net These nanoparticles have a hydrodynamic diameter of approximately 257 nm and form a hydrophobic core capable of encapsulating other molecules. researchgate.netresearchgate.net Further studies have shown that dipeptides containing ΔPhe can self-assemble into highly stable nanotubes. nih.gov These nanotubes exhibit greater thermal stability and resistance to proteases compared to those formed from natural dipeptides. nih.gov
The ability of these nanostructures to encapsulate therapeutic agents highlights their potential in drug delivery. nih.gov The self-assembled dehydropeptide nanocarriers have been shown to have high encapsulation efficiency for hydrophobic drugs and provide controlled release. researchgate.net The inherent biocompatibility and proteolytic stability of these peptide-based nanomaterials make them attractive vehicles for developing advanced drug delivery systems. nih.govnih.gov
Potential for Development as Synthetic Antigens and Viral Antagonists
The defined and stable conformations adopted by ΔPhe-containing peptides make them ideal scaffolds for mimicking the epitopes of proteins, particularly those on the surface of pathogens. This has led to their investigation as synthetic antigens for vaccine development and as antagonists to block viral entry.
A compelling example is the structural similarity between the pentapeptide Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe and the conserved tip of the V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120. researchgate.netnih.gov Both structures adopt a similar S-shaped conformation, suggesting that the dehydropeptide could potentially act as a viral antagonist by mimicking this loop and interfering with the virus's ability to bind to host cells. researchgate.netnih.gov This structural mimicry also indicates its potential use as a synthetic antigen to elicit an immune response against HIV-1. researchgate.net
The application of ΔPhe-containing nanostructures in immunology has been demonstrated experimentally. Dipeptide nanotubes formed from a peptide containing ΔPhe were used to encapsulate and deliver a cancer-testis antigen-derived peptide. nih.govacs.org The nanotubes protected the antigenic peptide from degradation and enhanced its uptake by immune cells. nih.govacs.org Immunization of mice with this formulation resulted in a significantly stronger T-cell response and a notable inhibition of tumor growth compared to the antigen alone. nih.govacs.org This research provides strong evidence for the potential of ΔPhe-based nanostructures as effective delivery platforms for synthetic antigens in cancer immunotherapy. nih.gov
Synergistic Integration of Molecular Modeling and Chemical Synthesis in Peptidomimetic Discovery
The rational design of advanced peptidomimetics relies heavily on the synergy between computational modeling and practical chemical synthesis. Molecular modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, allow researchers to predict the conformational preferences and interaction patterns of novel peptide sequences before they are synthesized. researchgate.netfu-berlin.de This predictive power significantly streamlines the discovery process, focusing synthetic efforts on the most promising candidates. acs.org
A clear illustration of this synergy is the investigation of N-t-butoxycarbonyl-glycine-(E/Z)-dehydrophenylalanine N′-methylamides (Boc-Gly-(E/Z)-ΔPhe-NHMe). researchgate.net Theoretical calculations using DFT and MP2 methods were employed to study the conformational tendencies of both the E and Z isomers. researchgate.net These calculations predicted that the E-isomer would have a significantly lower propensity to form β-turns compared to the Z-isomer. researchgate.net These theoretical findings were then validated experimentally using NMR and IR spectroscopy, confirming that the configuration of the ΔPhe residue has a profound effect on the peptide's conformation. researchgate.net
This iterative process of design, synthesis, and analysis is fundamental to modern peptidomimetic chemistry. magtech.com.cn Modeling can reveal subtle structural differences and potential binding modes, as seen in the design of HIV protease inhibitors and other therapeutic agents, while chemical synthesis provides the actual molecules for experimental validation and biological testing. researchgate.netresearchgate.net This integrated approach accelerates the development of peptidomimetics with optimized properties for specific biological applications. magtech.com.cn
Future Perspectives in Dehydroamino Acid-Containing Peptidomimetic Chemistry
The chemistry of dehydroamino acid-containing peptidomimetics is a rapidly advancing field with significant future potential. The unique properties conferred by residues like ΔPhe open up new avenues in medicinal chemistry, materials science, and chemical biology. mdpi.comnih.gov
Future research will likely focus on several key areas. First, the development of more sophisticated synthetic methodologies will enable the creation of increasingly complex peptidomimetics containing multiple dehydroamino acids or other non-canonical residues. magtech.com.cnresearchgate.net This will allow for even finer control over the molecule's structure and function.
Second, the exploration of self-assembling dehydropeptides as "smart" biomaterials is a promising frontier. These materials could be designed to respond to specific environmental triggers (like pH or enzymes) for applications in targeted drug delivery, tissue engineering, and regenerative medicine. mdpi.comnih.gov The inherent biocompatibility and tunable properties of these peptide-based nanostructures make them highly attractive for biomedical use. uu.nl
Finally, the continued integration of high-level computational modeling with automated synthesis and high-throughput screening will undoubtedly accelerate the discovery of new therapeutic agents. researchgate.net This will facilitate the de novo design of peptidomimetics with high potency and selectivity against a wide range of diseases, including viral infections, cancer, and microbial infections. pnas.orgnih.gov As our understanding of the structure-function relationships of these unique peptides grows, so too will their application in solving critical challenges in medicine and biotechnology.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
